molecular formula C17H19FN2O3S2 B2434047 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207034-03-4

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2434047
CAS No.: 1207034-03-4
M. Wt: 382.47
InChI Key: RYZVOLXJDVFOJP-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that features a thiazolidine ring, a cyclohexyl group, and a fluorophenyl thioether moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c18-11-5-7-12(8-6-11)24-9-15(21)19-13-3-1-2-4-14(13)20-16(22)10-25-17(20)23/h5-8,13-14H,1-4,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZVOLXJDVFOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CSC2=CC=C(C=C2)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

The thiazolidinedione core is synthesized via a [2 + 3]-cyclocondensation reaction, a well-established method for N-substituted derivatives.

Procedure :

  • Cyclohexylamine (10 mmol), thioglycolic acid (10 mmol), and cyclohexanone (10 mmol) are refluxed in acetic acid (30 mL) for 12 hours.
  • The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃.
  • The precipitate is filtered and recrystallized from ethanol to yield 3-cyclohexylthiazolidine-2,4-dione.

Optimization Data :

Parameter Condition Yield (%)
Solvent Acetic acid 78
Temperature (°C) 110 78
Catalyst None 78

Mechanistic Insight :
The reaction proceeds via imine formation between cyclohexylamine and cyclohexanone, followed by nucleophilic attack of thioglycolic acid’s thiol group and cyclization.

Thioether Formation with 4-Fluorothiophenol

Nucleophilic Substitution

The bromoacetamide intermediate undergoes substitution with 4-fluorothiophenol to install the final side chain.

Procedure :

  • Bromoacetamide derivative (3 mmol), 4-fluorothiophenol (3.3 mmol), and K₂CO₃ (6 mmol) are combined in DMF (15 mL).
  • The mixture is heated at 60°C for 8 hours, cooled, and poured into ice water.
  • The product is extracted with dichloromethane, dried over MgSO₄, and purified via recrystallization (ethanol/water).

Yield : 75%
Optimization Data :

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 8 75
Cs₂CO₃ DMF 60 6 70
Et₃N THF 50 12 58

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the thiophenolate ion displacing bromide.

Alternative Synthetic Routes

One-Pot Sequential Alkylation-Thioetherification

A streamlined approach combining Steps 3 and 4 in a single pot:

Procedure :

  • 3-Cyclohexylthiazolidine-2,4-dione (5 mmol), bromoacetyl bromide (5.5 mmol), and 4-fluorothiophenol (6 mmol) are mixed in DMF.
  • K₂CO₃ (10 mmol) is added, and the reaction is stirred at 50°C for 10 hours.
  • Workup as above yields the final product.

Yield : 68%
Advantages : Reduced purification steps; higher atom economy.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :
    • Use of acetic acid as solvent suppresses side reactions during thiazolidinedione formation.
  • Thioether Oxidation :
    • Conduct reactions under nitrogen to prevent oxidation of the thioether to sulfoxide.
  • Amide Hydrolysis :
    • Avoid aqueous workup at extreme pH to preserve the acetamide bond.

Chemical Reactions Analysis

Amide Bond Formation

The cyclohexyl-thiazolidine core is coupled with the acetamide group via amide bond formation . This step often uses acid chlorides reacting with amines in the presence of pyridine, followed by acidification and purification .

Amide Coupling

  • Reagents : Thiazolidine acid chloride, cyclohexylamine, pyridine.

  • Conditions : Anhydrous dioxane, room temperature, acidification with HCl .

  • Mechanism : Nucleophilic attack by the amine on the acid chloride forms the amide bond.

Table 1: Typical Amide Coupling Conditions

StepReagentsSolventTemperatureYield
1Thiazolidine acid chloride, cyclohexylamine, pyridineDioxaneRT70–90%

Nucleophilic Substitution for (4-Fluorophenyl)thio Group

  • Reagents : (4-Fluorophenyl)thiol, thiazolidine derivative.

  • Conditions : Basic medium (e.g., NaOH), reflux .

  • Mechanism : The thiolate ion replaces a leaving group (e.g., bromide) on the thiazolidine ring.

Table 2: Substitution Reaction Parameters

ParameterDetails
Leaving GroupBr⁻ or other halides
BaseNaOH, K₂CO₃
SolventEthanol, DMF
TemperatureReflux (~80°C)

Key Functional Groups

  • Thiazolidine-2,4-dione core : Acts as a nucleophile due to the enolate-like methylene group .

  • Amide bond : Provides stability and hydrogen-bonding capacity.

  • (4-Fluorophenyl)thio group : Introduces electron-withdrawing effects, enhancing reactivity .

Reactivity Trends

  • Electron-withdrawing substituents (e.g., fluorophenyl) increase the electrophilicity of the thiazolidine ring, facilitating nucleophilic attacks .

  • Steric hindrance : Bulky groups like cyclohexyl may slow reactions but improve selectivity.

Table 3: Reactivity Modulators

SubstituentEffect
Fluorophenyl thioIncreases electrophilicity
CyclohexylReduces steric hindrance

Challenges and Considerations

  • Regioselectivity : Ensuring substitution occurs at the desired position (e.g., C5) requires precise control of reaction conditions .

  • Scalability : Purification steps (e.g., crystallization in DMF/water mixtures) may impact yield .

Scientific Research Applications

Biological Significance

The unique structure of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide suggests several potential applications in pharmacology:

  • Antimicrobial Activity : Thiazolidinone derivatives have been studied for their ability to combat various microbial infections. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties : Research has indicated that thiazolidinone derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been evaluated for their anticancer activity against various human cancer cell lines, demonstrating potential efficacy in treating malignancies such as breast cancer and leukemia .
  • Diabetes Management : The compound may act as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. This mechanism suggests its potential use in managing type 2 diabetes by improving insulin sensitivity and reducing insulin resistance.

Case Studies

  • Antimicrobial Studies : A study demonstrated that thiazolidinone derivatives exhibited potent antimicrobial activity against various pathogens. Compounds were tested using disc diffusion methods and showed effective inhibition zones against both bacterial and fungal strains.
  • Anticancer Activity : In vitro studies on similar thiazolidinone compounds revealed significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These findings support the potential for developing new anticancer therapies based on this chemical scaffold .
  • Diabetes Research : Animal models treated with thiazolidinone derivatives showed decreased blood glucose levels, indicating their therapeutic potential for diabetes management. Molecular docking studies further supported these findings by demonstrating strong binding affinities to key proteins involved in glucose metabolism.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a thiazolidine ring, often used in the treatment of diabetes.

    Cyclohexylamines: Compounds with a cyclohexyl group, used in various pharmaceutical applications.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group, known for their biological activity.

Uniqueness

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources of scientific literature.

1. Chemical Structure and Synthesis

The compound features a thiazolidine-2,4-dione core, which is known for its biological properties. The synthesis typically involves the reaction of cyclohexyl amine with 4-fluorophenyl thioacetate and 2,4-dioxothiazolidine derivatives. The general synthetic route includes:

  • Formation of Thiazolidine Derivative : The initial step involves the condensation of appropriate thioketones with amines.
  • Thioacetic Acid Reaction : The thioacetate moiety is introduced through nucleophilic substitution reactions.

This multi-step synthesis allows for the functionalization of the thiazolidine ring, enhancing its biological activity.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds containing the thiazolidine-2,4-dione scaffold exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) showed that derivatives of thiazolidine compounds can induce apoptosis and inhibit proliferation at micromolar concentrations .
CompoundCell LineIC50 (µM)
Thiazolidine Derivative AMCF-712.5
Thiazolidine Derivative BHeLa15.0
Thiazolidine Derivative CA54910.0

2.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

2.3 Anti-inflammatory Activity

The anti-inflammatory properties were assessed using in vivo models where the compound was shown to reduce edema in carrageenan-induced paw edema tests in rats. The results indicated a dose-dependent reduction in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.
  • Reactive Oxygen Species (ROS) : It has been suggested that these compounds can modulate oxidative stress by scavenging free radicals, thus providing antioxidant benefits .

Case Study 1: Anticancer Efficacy

A study involving a series of thiazolidine derivatives showed that those with fluorinated phenyl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to non-fluorinated counterparts. This suggests that fluorination plays a critical role in modulating biological activity .

Case Study 2: Antimicrobial Evaluation

In another investigation, a library of thiazolidine derivatives was screened for antibacterial activity. The results indicated that compounds with electron-withdrawing groups (like fluorine) significantly improved antimicrobial potency against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : A stepwise approach is advised:

Cyclohexylamine functionalization : Introduce the thiazolidinedione moiety via nucleophilic substitution using 2,4-thiazolidinedione and cyclohexylamine under reflux in anhydrous THF .

Thioacetamide coupling : React the intermediate with 4-fluorophenyl thiol in the presence of EDCI/HOBt to form the thioether bond. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).

Purification : Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, 95:5 acetonitrile/water).

  • Key Considerations : Optimize reaction time and temperature to minimize byproducts like disulfide derivatives. Yield improvements (e.g., ~52–70%) are achievable with microwave-assisted synthesis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the cyclohexyl proton environment (δ 1.2–2.4 ppm for axial/equatorial protons) and the thiazolidinedione carbonyl signals (δ 165–175 ppm). The 4-fluorophenyl group shows aromatic protons at δ 7.1–7.4 ppm (doublets, J = 8.5 Hz) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 409.12) and rule out impurities.
  • IR : Key peaks include C=O stretches (~1737 cm⁻¹ for thiazolidinedione) and S-C vibrations (~680 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting in vitro biological activity data (e.g., antimicrobial vs. anticancer) be resolved for thiazolidinedione derivatives?

  • Methodological Answer :

Assay standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies vs. S. aureus for antimicrobial assays) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

Mechanistic studies : Use molecular docking (AutoDock Vina) to compare binding affinities for diverse targets (e.g., VEGFR-2 vs. bacterial DNA gyrase). For example, thiazolidinedione derivatives show higher affinity for VEGFR-2 (binding energy: −9.2 kcal/mol) than microbial enzymes .

Dose-response analysis : Perform IC₅₀ comparisons across assays. Contradictions may arise from off-target effects at high concentrations (>50 µM) .

Q. What computational approaches predict the ADME properties of this compound?

  • Methodological Answer :

  • Lipophilicity : Calculate logP (e.g., XlogP ≈ 2.6) using ChemAxon or Schrödinger QikProp. High logP (>3) may indicate poor aqueous solubility .
  • Membrane permeability : Apply the Rule of Five (molecular weight <500 Da, hydrogen bond donors <5). This compound’s polar surface area (87.5 Ų) suggests moderate blood-brain barrier penetration .
  • Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) via SwissADME. The fluorophenyl group may reduce oxidative metabolism .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/methanol). Analyze bond lengths (e.g., C=O at 1.21 Å) and torsion angles to confirm the thiazolidinedione ring’s planarity.
  • Compare with analogs : Use CCDC databases to identify common conformational motifs (e.g., dihedral angles <10° for the cyclohexyl-thiazolidinedione linkage) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :

  • NF-κB inhibition assay : Use HEK293 cells transfected with a NF-κB luciferase reporter. Treat cells with TNF-α (10 ng/mL) and measure luminescence reduction (IC₅₀ calculation) .
  • COX-2 inhibition : Perform ELISA to quantify PGE₂ levels in LPS-stimulated RAW 264.7 macrophages. Compare with celecoxib (reference IC₅₀: 0.04 µM) .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Methodological Answer :

Modify substituents : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target engagement.

Evaluate bioisosteres : Substitute the thioacetamide with sulfonamide to improve metabolic stability.

SAR validation : Test analogs in parallel assays (e.g., VEGFR-2 kinase inhibition) and correlate activity with computed electrostatic potential maps (Gaussian 09) .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental IC₅₀ values?

  • Methodological Answer :

Re-validate docking parameters : Adjust grid box size to encompass allosteric sites and include water molecules in the binding pocket (Glide SP/XP mode) .

Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER) to assess binding stability. A root-mean-square deviation (RMSD) >2.5 Å suggests poor target retention .

Experimental controls : Include known inhibitors (e.g., sorafenib for VEGFR-2) to calibrate assay sensitivity .

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